![molecular formula C7H10N2O B1457456 5-Methoxy-3-methylpyridin-2-amine CAS No. 1101060-84-7](/img/structure/B1457456.png)
5-Methoxy-3-methylpyridin-2-amine
Overview
Description
5-Methoxy-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 1101060-84-7 . It has a molecular weight of 138.17 and is typically in solid form .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-3-methylpyridin-2-amine is C7H10N2O . It has a structure that includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
5-Methoxy-3-methylpyridin-2-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Pharmacology
5-Methoxy-3-methylpyridin-2-amine: has been identified as a compound with potential pharmacological applications. It has been used in the synthesis of quinolinyl-pyrazoles , which are compounds of interest due to their pharmacological properties . These compounds have been studied for their efficacy against typical drugs and are considered important in the development of new therapeutic agents.
Organic Synthesis
In the realm of organic synthesis, 5-Methoxy-3-methylpyridin-2-amine serves as an important intermediate. It is utilized in the synthesis of various pharmaceutical intermediates, which are crucial for the development of new drugs and treatments .
Medicinal Chemistry
This compound plays a role in medicinal chemistry, particularly in the design of BACE1 inhibitors . These inhibitors are significant for the treatment of Alzheimer’s disease, showcasing the compound’s importance in the development of neuroprotective drugs .
Biochemistry
5-Methoxy-3-methylpyridin-2-amine: has been explored for its biochemical applications, especially as a potassium channel blocker . This property is particularly useful in the study of diseases like multiple sclerosis, where potassium channel blockers can improve nerve impulse conduction .
Industrial Uses
Industrially, 5-Methoxy-3-methylpyridin-2-amine is used in the production of dyes, pesticides, and spices. Its versatility makes it a valuable compound in various manufacturing processes .
Chemical Research
In chemical research, this compound is often used due to its reactivity and stability. It is a part of the synthesis of complex molecules and plays a role in the development of new chemical reactions and processes .
Analytical Methods
In analytical chemistry, 5-Methoxy-3-methylpyridin-2-amine may be used as a standard or reference compound in various analytical methods to ensure accuracy and precision in chemical analysis .
properties
IUPAC Name |
5-methoxy-3-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOKTWTEMJKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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